N-(4-Amino-3-chloro-phenyl)-succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-3-chloro-phenyl)-succinamic acid is an organic compound characterized by the presence of an amino group, a chloro group, and a succinamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-chloro-phenyl)-succinamic acid typically involves the reaction of 4-amino-3-chlorophenol with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-amino-3-chlorophenol and succinic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 80-100°C.
Procedure: 4-amino-3-chlorophenol is dissolved in a suitable solvent, such as dichloromethane or toluene. Succinic anhydride is then added slowly to the solution with continuous stirring. The reaction mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up using industrial techniques like large-scale recrystallization and continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-chloro-phenyl)-succinamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium methoxide (NaOCH3) are employed.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives where the chloro group is replaced by an amine group.
Substitution: Hydroxy or alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-3-chloro-phenyl)-succinamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-chloro-phenyl)-succinamic acid involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The succinamic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorophenol: Shares the amino and chloro groups but lacks the succinamic acid moiety.
4-Amino-2-chlorophenol: Similar structure with the chloro group at a different position.
4-Amino-3,5-dichlorophenol: Contains an additional chloro group.
Uniqueness
N-(4-Amino-3-chloro-phenyl)-succinamic acid is unique due to the presence of the succinamic acid moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
4-(4-amino-3-chloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVAXVWECGBYAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.